molecular formula C8H14ClF2NO2 B13487905 4-(Difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride

4-(Difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride

Katalognummer: B13487905
Molekulargewicht: 229.65 g/mol
InChI-Schlüssel: LLBUZANNXMKFGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a piperidine ring, and a carboxylic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride typically involves the introduction of the difluoromethyl group into the piperidine ring. One common method is the difluoromethylation of piperidine derivatives using difluorocarbene reagents. This reaction can be catalyzed by metal-based catalysts, such as palladium or copper, under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .

Wissenschaftliche Forschungsanwendungen

4-(Difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form strong bonds with enzymes or receptors, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Trifluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride
  • 4-(Chloromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride
  • 4-(Bromomethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride

Uniqueness

4-(Difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C8H14ClF2NO2

Molekulargewicht

229.65 g/mol

IUPAC-Name

4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13F2NO2.ClH/c1-11-4-2-8(3-5-11,6(9)10)7(12)13;/h6H,2-5H2,1H3,(H,12,13);1H

InChI-Schlüssel

LLBUZANNXMKFGD-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(CC1)(C(F)F)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.